7'-Methoxy-2'-(2-thienyl)-1',10B'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-C][1,3]benzoxazine]
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Overview
Description
7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features a methoxy group, a thienyl group, and a pyrazolo[1,5-C][1,3]benzoxazine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the spiro linkage, which requires precise control of reaction conditions such as temperature, solvent, and catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-purity reagents are crucial for achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thienyl group can be reduced to form saturated thiophene derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield methoxy-substituted aldehydes or acids, while reduction of the thienyl group may produce thiophene derivatives .
Scientific Research Applications
7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism by which 7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzyme inhibition or receptor binding. The compound’s structure allows it to fit into active sites of enzymes or receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (10b’R)-1-Ethyl-7’-methoxy-2’-(2-thienyl)-3’,10b’-dihydrospiro[piperidinium-4,5’-pyrazolo[1,5-c][1,3]benzoxazine]
- Pyrazolo[3,4-d]pyrimidine derivatives
- 1,2,3-Triazole derivatives
Uniqueness
What sets 7’-Methoxy-2’-(2-thienyl)-1’,10B’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-C][1,3]benzoxazine] apart from similar compounds is its specific combination of functional groups and spiro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H22N2O2S |
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Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-methoxy-2-thiophen-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C20H22N2O2S/c1-23-17-8-5-7-14-16-13-15(18-9-6-12-25-18)21-22(16)20(24-19(14)17)10-3-2-4-11-20/h5-9,12,16H,2-4,10-11,13H2,1H3 |
InChI Key |
ZWPMELSVVMJAKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=CS5 |
Origin of Product |
United States |
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